1-(10-Iodo-9-anthryl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14IN |
|---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
1-(10-iodoanthracen-9-yl)azetidine |
InChI |
InChI=1S/C17H14IN/c18-16-12-6-1-3-8-14(12)17(19-10-5-11-19)15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2 |
InChI Key |
ZYUFUOBUYCHNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 10 Iodo 9 Anthryl Azetidine
Retrosynthetic Analysis of the 1-(10-Iodo-9-anthryl)azetidine Framework
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inamazonaws.comresearchgate.net For this compound, the most logical disconnection is the C-N bond between the anthracene (B1667546) core and the azetidine (B1206935) ring. This bond is identified as a strategic disconnection point because its formation via cross-coupling reactions is a well-established and versatile method in organic synthesis. ias.ac.inamazonaws.com
This retrosynthetic step suggests that the target molecule can be assembled from two key building blocks: a functionalized iodoanthracene derivative and an azetidine moiety. Specifically, this leads to 9,10-diiodoanthracene (B3394300) as the anthracene precursor and azetidine itself as the nitrogen-containing component. The forward synthesis would then involve a C-N cross-coupling reaction to connect these two fragments. This approach is advantageous as it allows for the modular synthesis and independent optimization of each precursor before the crucial coupling step.
Synthesis and Optimization of Key Precursors
The successful synthesis of this compound hinges on the efficient preparation of its constituent precursors. This subsection details the synthesis of the required functionalized iodoanthracene derivative and the azetidine building block.
The synthesis of functionalized anthracene derivatives can be achieved through various methods, including Friedel-Crafts reactions, Diels-Alder reactions, and transition metal-catalyzed cross-coupling reactions. nih.govmdpi.combeilstein-journals.org For the specific purpose of synthesizing the target molecule, 9,10-diiodoanthracene is the key precursor.
One common route to substituted anthracenes is the reduction of the corresponding anthraquinones. beilstein-journals.org For instance, 1,8-dichloroanthracene (B3240527) can be prepared by the reduction of 1,8-dichloroanthraquinone (B31358) using a Zn/NH3 system followed by treatment with HCl. beilstein-journals.org This highlights a general strategy where functionalized anthraquinones serve as stable and accessible precursors to the desired anthracene derivatives.
Another powerful method for introducing functional groups onto the anthracene scaffold is through transition-metal-catalyzed reactions. nih.gov Palladium-catalyzed C-H activation and arylation have been employed to create substituted anthracenes. For example, palladium(II) catalysts can facilitate the oxidative addition to a diphenyl carboxylic acid, followed by acrylate (B77674) insertion and a C-H activation/cyclization sequence to form the anthracene core. nih.gov
The table below summarizes various synthetic methods for preparing functionalized anthracene derivatives, which are precursors to iodoanthracenes.
| Starting Material | Reagents and Conditions | Product | Reference |
| Diphenyl carboxylic acid, Acrylate | Pd(II) catalyst, Oxidative addition, C-H activation, Reductive elimination | Substituted anthracene | nih.gov |
| 2-Benzylic or 2-allylbenzaldehydes | In(III) or Re(I) complexes | Anthracene derivatives | nih.gov |
| 1,8-Dichloroanthraquinone | Zn/NH3, HCl, then Suzuki-Miyaura coupling | 1,8-Diarylanthracene derivatives | beilstein-journals.org |
| Arylboronic acids, Internal alkynes | Rhodium catalyst, Cu(OAc)2 | 1,2,3,4-Tetrasubstituted anthracene derivatives | nih.gov |
Azetidines are four-membered nitrogen-containing heterocycles that are important building blocks in medicinal chemistry. magtech.com.cnnih.gov Their synthesis can be achieved through various methods, including intramolecular cyclizations, cycloadditions, and ring expansions. magtech.com.cnrsc.org
A common and effective method for forming the azetidine ring is through intramolecular SN2 reactions. frontiersin.org This involves a nitrogen atom attacking a carbon atom bearing a leaving group, such as a halogen or a mesylate, within the same molecule. frontiersin.org Another approach is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like La(OTf)3 to achieve high regioselectivity. frontiersin.org
Recent advances have also focused on C-H amination reactions. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org The table below presents a selection of methods for the synthesis of azetidine and its derivatives.
| Method | Description | Reference(s) |
| Intramolecular SN2 Reaction | A nitrogen atom displaces a leaving group (e.g., halogen, mesylate) within the same molecule to form the four-membered ring. | frontiersin.org |
| Intramolecular Aminolysis of 3,4-Epoxy Amines | Lewis acid-catalyzed ring-opening of an epoxide by an amine within the same molecule. | frontiersin.org |
| [2+2] Photocycloaddition | An intermolecular reaction between an imine and an alkene, or between a 2-isoxazoline-3-carboxylate and an alkene, induced by light. | magtech.com.cnrsc.org |
| Palladium-Catalyzed Intramolecular C-H Amination | A transition metal-catalyzed reaction that forms a C-N bond by activating a C-H bond. | rsc.org |
Direct C-N Coupling Methodologies for Anthracene-Azetidine Conjugation
The key step in the synthesis of this compound is the formation of the C-N bond between the bulky anthracene core and the strained azetidine ring. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netresearchgate.netnih.govrsc.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines. researchgate.net The general reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.
For the synthesis of this compound, the Buchwald-Hartwig amination of 9,10-diiodoanthracene with azetidine would be the most direct approach. The choice of palladium catalyst and ligand is crucial for the success of this reaction, especially given the steric hindrance of the 9-anthryl group. researchgate.net Ligands such as XPhos, t-BuXPhos, and TrixiePhos have been shown to be effective in promoting the coupling of various aryl bromides with amines. nih.gov
The table below summarizes key components and conditions for Buchwald-Hartwig amination reactions relevant to the synthesis of the target compound.
| Component | Examples | Role in Reaction | Reference(s) |
| Palladium Precatalyst | [Pd(allyl)Cl]2, Pd(OAc)2 | Source of the active Pd(0) catalyst. | nih.gov |
| Ligand | XPhos, t-BuXPhos, TrixiePhos, KPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. | nih.govnih.govorganic-chemistry.orgescholarship.org |
| Base | t-BuONa, t-BuOLi, Cs2CO3, Hydroxide | Activates the amine nucleophile and neutralizes the acid generated during the reaction. | nih.govnih.govorganic-chemistry.orgescholarship.org |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. | researchgate.net |
The optimization of reaction conditions is critical for achieving a high yield of the desired product in a Buchwald-Hartwig amination. Factors such as the choice of catalyst, ligand, base, solvent, and temperature all play a significant role. For sterically hindered substrates like 9,10-diiodoanthracene, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary.
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. nih.govorganic-chemistry.orgescholarship.org
Recent mechanistic studies have provided deeper insights into these pathways. For instance, in some systems, the turnover-limiting step has been identified as the reductive elimination of the arylamine. nih.govorganic-chemistry.orgescholarship.org Furthermore, in reactions involving aqueous media, an equilibrium between arylpalladium amido and hydroxo complexes can exist prior to the turnover-limiting step. nih.govorganic-chemistry.orgescholarship.org Understanding these mechanistic details is crucial for troubleshooting and optimizing the synthesis of challenging molecules like this compound.
Isolation, Purification, and Yield Optimization Strategies
Following the proposed synthesis, a systematic approach to isolation, purification, and yield optimization is critical to obtaining the target compound with high purity and in an efficient manner.
Isolation and Purification
The initial workup of the reaction mixture would involve quenching the reaction and removing the inorganic salts and catalyst residues. A standard procedure would include cooling the reaction mixture, diluting it with an organic solvent such as ethyl acetate (B1210297) or dichloromethane, and washing with water or a mild aqueous brine solution.
For laboratory-scale synthesis, the primary method for purification of the crude product would be silica (B1680970) gel column chromatography. rsc.org Given the likely moderate polarity of the N-aryl azetidine product, a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate, would likely provide effective separation from unreacted starting materials and byproducts. rsc.orgnih.gov The progress of the purification can be monitored using thin-layer chromatography (TLC).
For obtaining highly pure material, particularly on a larger scale, crystallization is the preferred method. mdpi.com The purified fractions from chromatography containing the product could be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system, such as dichloromethane/hexanes or ethyl acetate/petroleum ether. The large, planar aromatic structure of the target molecule is expected to facilitate the formation of a stable crystal lattice. acs.org
Yield Optimization
Optimizing the yield of the proposed Buchwald-Hartwig amination is crucial and involves the systematic variation of several key reaction parameters. The goal is to maximize the conversion of starting materials to the desired product while minimizing the formation of byproducts, such as biaryl compounds. acs.org A design of experiments (DoE) approach could be employed to efficiently explore the parameter space. researchgate.net
Key parameters for optimization include:
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is paramount in a Buchwald-Hartwig reaction as it stabilizes the palladium center and facilitates the catalytic cycle. acs.org Sterically hindered and electron-rich phosphine (B1218219) ligands are typically most effective.
Base: The base plays a crucial role in the deprotonation of the amine and the regeneration of the catalyst. The choice of base can significantly affect reaction rates and yields, with common options including strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) and weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mit.eduwuxiapptec.comresearchgate.net For substrates with sensitive functional groups, weaker bases like Cs₂CO₃ are often preferred. nih.gov
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF) are typically used to ensure a water-free environment, as water can interfere with the catalyst and reagents.
Temperature and Reaction Time: These parameters are interdependent. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or side reactions. Optimization is required to find the ideal balance for maximum yield.
Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound from 9,10-diiodoanthracene and azetidine.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 65 |
| 2 | Pd₂(dba)₃ (1) | XantPhos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 85 |
| 4 | G4-Pd Precat (1) | (Integrated) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 92 |
Scalability Considerations for this compound Synthesis
Scaling the synthesis of a fine chemical or active pharmaceutical ingredient (API) from the laboratory bench to a pilot plant or industrial production presents numerous challenges that must be addressed to ensure the process is safe, cost-effective, and reproducible. diva-portal.orgdiva-portal.org
Key Scalability Factors:
Catalyst Efficiency and Cost: The high cost of palladium and specialized phosphine ligands is a major economic driver. On a large scale, catalyst loading must be minimized to reduce costs. This involves maximizing the catalyst's turnover number (TON) and turnover frequency (TOF). acs.orgresearchgate.net Reducing catalyst loading to parts-per-million (ppm) levels is often a goal in industrial settings. acs.org
Heat Transfer and Mixing: The surface-area-to-volume ratio decreases significantly as the reactor size increases. thechemicalengineer.com This makes heat management critical, as the heat generated by an exothermic reaction can be difficult to dissipate, potentially leading to runaway reactions or product degradation. mt.commt.com Conversely, for endothermic processes, providing sufficient heat can be challenging. Efficient mixing is also vital to maintain a homogenous reaction mixture, especially when using solid, insoluble bases like Cs₂CO₃, ensuring consistent temperature and concentration throughout the reactor. mt.com
Purification Strategy: While chromatography is effective at the lab scale, it is often economically and logistically prohibitive for large-scale production due to the vast quantities of solvent required. zeochem.comchemicalindustryjournal.co.uk Therefore, developing a robust and scalable crystallization process is a primary goal for industrial purification. mdpi.com This provides a more cost-effective and environmentally sustainable method for achieving high purity.
Safety and Handling: Handling large quantities of potentially hazardous materials requires stringent safety protocols. Azetidine is a volatile and potentially toxic amine. Anhydrous solvents can be flammable, and palladium catalysts, especially in powdered form, can be pyrophoric. All operations must be conducted in appropriately rated equipment under an inert atmosphere, which presents logistical challenges on a large scale. sigmaaldrich.com
Process Robustness: The process must be robust enough to handle slight variations in raw material quality, temperature, and other parameters without significant drops in yield or purity. This involves identifying critical process parameters and establishing acceptable operating ranges.
The following table outlines key challenges and potential solutions for scaling up the proposed synthesis.
| Challenge | Potential Mitigation Strategy |
|---|---|
| High cost of palladium catalyst and ligand | Optimize reaction to reduce catalyst loading (low mol% or ppm levels). acs.org Investigate catalyst recycling options. |
| Poor heat transfer in large reactors | Use jacketed reactors with precise temperature control. Model heat flow to predict thermal behavior on scale. mt.com Control the rate of reagent addition for exothermic reactions. |
| Inefficient mixing of heterogeneous mixtures (e.g., solid base) | Select appropriate reactor and impeller design for efficient solid suspension. mt.com Monitor mixing efficiency to ensure homogeneity. |
| Reliance on chromatographic purification | Develop a robust crystallization procedure as the primary purification method. mdpi.com Use techniques like anti-solvent crystallization or cooling crystallization. |
| Safety of handling hazardous reagents at scale | Utilize closed-system transfers for reagents. Implement rigorous personal protective equipment (PPE) and engineering controls. Conduct a thorough process safety analysis. |
Advanced Spectroscopic and Computational Characterization of 1 10 Iodo 9 Anthryl Azetidine
High-Resolution Structural Elucidation
Determining the precise three-dimensional structure and connectivity of 1-(10-Iodo-9-anthryl)azetidine is achieved through nuclear magnetic resonance (NMR) spectroscopy in solution and single-crystal X-ray diffraction in the solid state.
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing through-bond connectivities.
The ¹H NMR spectrum of this compound is expected to show distinct regions for the azetidine (B1206935) and anthryl protons. The azetidine ring protons typically appear in the upfield region. The two methylene (B1212753) groups (C2/C4-H and C3-H) would likely present as two triplets, a characteristic pattern for an A₂B₂ spin system in a four-membered ring. The protons on the carbons adjacent to the nitrogen (N-CH₂) are expected to be shifted slightly downfield compared to the other methylene protons.
The aromatic region of the spectrum would be significantly more complex, displaying signals for the eight protons of the 10-iodo-9-anthryl moiety. Due to the substitution pattern, these protons would appear as a series of doublets and multiplets.
To definitively assign these signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY experiment would reveal the coupling between adjacent protons, confirming the connectivity within the azetidine ring and within the individual aromatic rings of the anthracene (B1667546) core. An HSQC experiment correlates each proton signal with its directly attached carbon atom, allowing for the assignment of the ¹³C NMR spectrum. These assignments are crucial for confirming the successful synthesis and purity of the compound.
| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| Azetidine-H (N-CH₂) | 3.8 - 4.0 (t) | 50 - 55 | C(9)-anthryl |
| Azetidine-H (C-CH₂-C) | 2.2 - 2.4 (quintet) | 15 - 20 | N-CH₂ |
| Anthryl-H (peri) | 8.2 - 8.4 (m) | 128 - 132 | - |
| Anthryl-H (other) | 7.5 - 7.8 (m) | 125 - 128 | - |
| Anthryl-C (C9) | - | 145 - 150 | Azetidine-H (N-CH₂) |
| Anthryl-C (C10) | - | 95 - 100 | Anthryl-H (peri) |
Note: The data in this table is illustrative and based on typical values for N-aryl azetidines and 9,10-disubstituted anthracenes. Actual experimental values may vary.
For this compound, a key structural feature revealed by X-ray diffraction would be the relative orientation of the azetidine ring and the planar anthracene core. Due to significant steric hindrance between the azetidine protons and the peri-protons (at C1 and C8) of the anthracene system, the two moieties are not expected to be coplanar. A significant dihedral angle between the plane of the azetidine ring and the plane of the anthracene core is anticipated.
Furthermore, the crystal packing would reveal important non-covalent intermolecular interactions. The presence of the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···π interactions), which can play a crucial role in directing the supramolecular assembly. Additionally, π-π stacking interactions between the electron-rich anthracene cores of adjacent molecules and C-H···π interactions are likely to be observed, contributing to the stability of the crystal lattice.
| Parameter | Predicted Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c or Pbca | Details the symmetry elements within the unit cell. |
| Dihedral Angle (Azetidine-Anthracene) | 60 - 85° | Quantifies the twist between the two main moieties due to steric hindrance. |
| Key Intermolecular Interactions | Halogen Bonding, π-π Stacking | Governs the solid-state packing and influences material properties. |
Note: This data is hypothetical, representing plausible outcomes for a molecule of this type.
Photophysical Properties and Electronic Structure Probing
The extended π-system of the anthracene core suggests that this compound possesses interesting photophysical properties. These are investigated using a suite of spectroscopic techniques.
UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic transitions of the molecule. The absorption spectrum of 9-substituted anthracene derivatives is typically characterized by a series of well-resolved vibronic bands in the 350-420 nm range. mdpi.comrsc.orgsemanticscholar.org These bands correspond to the S₀ → S₁ (π-π*) electronic transition of the anthracene chromophore. The attachment of the azetidine group via its nitrogen atom to the C9 position is expected to cause a slight bathochromic (red) shift compared to unsubstituted anthracene, due to the electron-donating nature of the nitrogen atom extending the conjugation.
Upon excitation into this absorption band, the compound is expected to exhibit strong fluorescence. The emission spectrum would likely be a mirror image of the absorption spectrum, also showing distinct vibronic features. The emission would be significantly Stokes-shifted, appearing at longer wavelengths (e.g., 420-500 nm). The presence of the heavy iodine atom at the C10 position could potentially influence the emission properties through the heavy-atom effect, which may enhance intersystem crossing and slightly decrease fluorescence intensity. rsc.org
| Solvent | Absorption λmax (nm) (Illustrative) | Emission λmax (nm) (Illustrative) | Stokes Shift (cm⁻¹) (Illustrative) |
| Cyclohexane | 355, 374, 395 | 405, 428, 452 | ~2900 |
| Dichloromethane | 358, 378, 400 | 415, 439, 465 | ~3400 |
Note: The data presented is illustrative, based on the known photophysical behavior of similar 9-aminoanthracene (B1202694) derivatives.
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the duration of the excited state is measured by the fluorescence lifetime (τF). The quantum yield is the ratio of photons emitted to photons absorbed. For many 9,10-disubstituted anthracenes, fluorescence is a highly efficient de-excitation pathway, leading to high quantum yields. rsc.orgsemanticscholar.org
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For anthracene derivatives, these lifetimes are typically in the range of a few to several nanoseconds. nih.gov These parameters are critical for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
| Parameter | Symbol | Typical Value Range | Measurement Technique |
| Fluorescence Quantum Yield | ΦF | 0.3 - 0.8 | Integrating Sphere |
| Fluorescence Lifetime | τF | 5 - 15 ns | Time-Correlated Single Photon Counting (TCSPC) |
Note: These values are typical for fluorescent anthracene derivatives and serve as an illustrative guide.
The influence of the solvent environment on the absorption and emission spectra can provide insight into the nature of the excited state. The nitrogen atom of the azetidine ring can donate electron density to the anthracene core upon photoexcitation, creating an excited state with some degree of intramolecular charge transfer (ICT) character.
In such cases, the emission spectrum is expected to exhibit positive solvatochromism, meaning the emission maximum shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. researchgate.netrsc.org This is because more polar solvents can better stabilize the polar, charge-separated excited state, lowering its energy and thus resulting in a lower energy (longer wavelength) emission. The absorption spectrum is typically less sensitive to solvent polarity. This solvatochromic behavior is a strong indicator of a change in the dipole moment of the molecule upon excitation.
| Solvent | Polarity (Dielectric Constant, ε) | Emission λmax (nm) (Illustrative) |
| Toluene | 2.4 | 425 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 434 |
| Acetonitrile | 37.5 | 448 |
| Methanol | 32.7 | 455 |
Note: The trend in emission maxima is illustrative of expected positive solvatochromism for a molecule with ICT character.
Theoretical and Computational Investigations of this compound
Theoretical and computational chemistry offer powerful tools to complement experimental data, providing detailed insights into the structural, electronic, and dynamic properties of molecules. For a novel compound such as this compound, computational methods are invaluable for understanding its fundamental characteristics at the molecular level. This section details the application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) simulations to elucidate the properties of this specific anthryl-azetidine derivative.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used approach for predicting the ground state geometries and electronic properties of organic molecules.
In the study of this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its nuclei. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For instance, DFT can predict the precise bond lengths within the anthracene core, the C-I bond length, and the geometry of the azetidine ring. mdpi.comresearchgate.net The planarity of the anthracene moiety and the puckering of the four-membered azetidine ring are key structural parameters that can be accurately determined. nih.gov
Furthermore, DFT provides a detailed picture of the molecule's electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and the electronic absorption properties of the molecule. mdpi.com For anthracene derivatives, the HOMO and LUMO are typically delocalized π-orbitals across the aromatic core. The introduction of the iodo and azetidine substituents is expected to modulate these orbital energies. The electron-donating nature of the azetidine nitrogen could raise the HOMO energy, while the heavy iodine atom may introduce new orbitals near the frontier orbital region. rsc.org
Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, visualize the charge distribution within the molecule. mdpi.com These maps are useful for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other chemical species.
| HOMO-LUMO Gap | Determines the electronic transition energy and chemical stability. | A smaller gap suggests higher reactivity and lower energy electronic transitions. |
Time-Dependent DFT (TD-DFT) for Excited State Characterization
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension for studying electronically excited states. uci.edursc.org This method is widely used to predict UV-visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov
For this compound, TD-DFT calculations would reveal the nature of its electronic absorption bands. The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). rsc.orgresearchgate.net Anthracene and its derivatives are known for their characteristic absorption spectra resulting from π-π* transitions within the aromatic system. researchgate.net
TD-DFT can also elucidate the character of these transitions by analyzing the molecular orbitals involved. For example, it can determine whether an excitation is a locally excited (LE) state within the anthracene core or a charge-transfer (CT) state, potentially involving the transfer of electron density from the azetidine moiety to the anthracene core or vice-versa. The presence of the iodine atom could also influence the excited states, potentially enabling transitions with some charge-transfer character involving the iodine lone pairs. rsc.org However, studies on similar iodo-substituted anthracenes suggest that transitions involving iodine orbitals may have low oscillator strengths and thus might not be prominent in the experimental spectrum. rsc.org
Table 2: Predicted Excited State Properties from TD-DFT
| Property | Predicted Characteristic | Significance |
|---|---|---|
| Excitation Energies (eV) | Multiple transitions in the UV-Vis region, characteristic of the anthracene chromophore. | Correlates with the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. |
| Oscillator Strengths | Strong π-π* transitions associated with the anthracene core. | Predicts the intensity of absorption peaks. |
| Nature of Transitions | Primarily locally excited (LE) states on the anthracene moiety. | Describes how the electron density is redistributed upon electronic excitation. |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and flexibility of a molecule. frontiersin.org
For this compound, MD simulations would be particularly useful for exploring the dynamics of the azetidine ring and its rotation relative to the anthracene plane. The four-membered azetidine ring is known to undergo a puckering motion, and MD simulations can map the energy landscape associated with this conformational change. nih.gov This provides insight into the flexibility of the ring and the relative populations of different puckered states.
MD simulations can be performed in a simulated solvent environment to provide a more realistic model of the molecule's behavior in solution. mdpi.com These simulations can reveal how solvent molecules interact with different parts of this compound and how these interactions influence its conformational preferences.
Table 3: Predicted Dynamic Properties from Molecular Dynamics Simulations
| Property | Predicted Characteristic | Significance |
|---|---|---|
| Azetidine Ring Puckering | Dynamic interconversion between puckered conformations. | Characterizes the flexibility of the azetidine moiety. |
| Rotational Barrier (Anthracene-Azetidine) | A significant energy barrier to rotation due to steric hindrance from the iodo group. | Determines the conformational isomers and their accessibility at a given temperature. |
| Conformational Landscape | A defined set of low-energy conformations. | Provides a comprehensive picture of the molecule's structural dynamics. |
Reactivity and Mechanistic Studies of 1 10 Iodo 9 Anthryl Azetidine
Reactivity at the Azetidine (B1206935) Nitrogen and Ring System
The reactivity of the azetidine component is largely dictated by the inherent ring strain of the four-membered heterocycle and the electronic influence of the bulky anthracene (B1667546) substituent on the nitrogen atom.
The azetidine ring, with approximately 26 kcal/mol of ring strain, is susceptible to nucleophilic attack, leading to ring-opening reactions. This process is a classic example of strain-release chemistry, where the relief of ring strain provides a thermodynamic driving force for the reaction. While specific studies on 1-(10-iodo-9-anthryl)azetidine are not extensively documented, the general principles of azetidine chemistry suggest that this compound would undergo nucleophilic ring-opening under appropriate conditions.
The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Nucleophilic attack can occur at either of the two methylene (B1212753) carbons adjacent to the nitrogen atom. The bulky 9-anthryl group is expected to sterically hinder the approach of nucleophiles to the nitrogen and the adjacent ring carbons.
Recent advancements in synthetic chemistry have utilized the concept of strain-release to develop novel methodologies for the synthesis of complex azetidines. These methods often involve the functionalization of highly strained intermediates like azabicyclo[1.1.0]butanes.
Table 1: General Conditions for Nucleophilic Ring-Opening of Azetidines
| Nucleophile | Reagent/Catalyst | Product Type |
| Halides | Lewis Acids (e.g., MgBr₂) | γ-Haloamines |
| Alcohols | Acid Catalysis | γ-Amino ethers |
| Thiols | Base Catalysis | γ-Aminothiols |
| Amines | Heat or Catalysis | 1,3-Diamines |
This table presents generalized conditions and may require optimization for specific substrates like this compound.
The lone pair of electrons on the azetidine nitrogen allows for reactions with various electrophiles. Protonation of the nitrogen to form an azetidinium salt enhances the ring's susceptibility to nucleophilic attack. Alkylation or acylation of the nitrogen can also be achieved, leading to a variety of functionalized derivatives. However, the steric bulk of the 9-anthryl group may pose a significant challenge to electrophilic attack at the nitrogen center, potentially requiring more forcing reaction conditions.
Reactivity at the Anthracene Iodo Position
The carbon-iodine bond at the 10-position of the anthracene ring is a key site for functionalization, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, and the iodo group in this compound serves as an excellent handle for such transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide variety of aryl and vinyl substituents at the 10-position of the anthracene core. Studies on 9,10-dibromoanthracene have demonstrated the feasibility of sequential Suzuki-Miyaura cross-coupling reactions to introduce different aryl groups. epa.govlookchem.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. Research on 9-bromo-10-iodo-anthracene has shown that selective Sonogashira coupling at the more reactive iodo position can be achieved. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with amines. This provides a direct route to synthesize various N-arylated anthracene derivatives. The Buchwald-Hartwig amination has been successfully employed for the synthesis of 9,10-diaminoanthracene derivatives. researchgate.net
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Iodo-Anthracene Scaffolds
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | 10-Aryl-9-anthrylazetidine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 10-Alkynyl-9-anthrylazetidine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 10-Amino-9-anthrylazetidine |
These are generalized conditions and the specific ligand and base may vary depending on the substrates.
The carbon-iodine bond can also participate in radical reactions. Halogen atom transfer (XAT) from the iodo-anthracene to a suitable radical initiator can generate an anthryl radical. This highly reactive intermediate can then undergo various transformations, such as addition to alkenes or alkynes, or trapping by other radical species. While direct studies on this compound are limited, the principles of radical chemistry suggest that this pathway is a viable route for functionalization. Photo-mediated processes can be employed to generate halide radicals for use in hydrohalogenation reactions via XAT. nih.gov
Photoreactivity and Photochemical Transformations of the Anthracene Moiety
The anthracene core of the molecule is inherently photoreactive. Upon absorption of UV light, anthracene and its derivatives can undergo a characteristic [4π+4π] cycloaddition reaction, leading to the formation of a photodimer. This dimerization is a reversible process, with the dimer often reverting to the monomers upon heating or irradiation with shorter wavelength UV light.
In the presence of oxygen, irradiation of anthracene derivatives can lead to the formation of endoperoxides. researchgate.net These endoperoxides are versatile intermediates that can undergo further transformations. For instance, they can release singlet oxygen or rearrange to form other oxygenated products. The specific photochemical behavior of this compound would likely be influenced by the presence of the iodo and azetidine substituents, potentially leading to unique photochemical outcomes.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a critical process in the photochemistry of many aromatic compounds, where an electronically excited molecule either donates or accepts an electron to or from another molecule. In the case of this compound, the anthracene core acts as the primary chromophore. Upon absorption of a photon, the anthracene moiety is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state.
The presence of the iodo and azetidinyl substituents at the 9 and 10 positions is expected to significantly influence the PET dynamics. The iodine atom, being a heavy atom, can facilitate intersystem crossing, potentially increasing the quantum yield of the triplet state. Furthermore, both the azetidine ring and the iodine atom can participate in PET processes. The azetidine group, with its nitrogen lone pair, can act as an electron donor to the photoexcited anthracene core. Conversely, the electron-withdrawing nature of the iodine atom could make the anthracene ring more susceptible to acting as an electron acceptor.
Excitation: An + hν → An*
Intramolecular Electron Transfer: An*-[Azetidine] → [An•⁻]-[Azetidine•⁺]
Charge Recombination: [An•⁻]-[Azetidine•⁺] → An-[Azetidine] + hν' (fluorescence) or heat
The study of such PET processes often involves time-resolved fluorescence and transient absorption spectroscopy to detect the formation and decay of the charge-separated species.
Photodimerization and Photooxidation Resistance
Anthracene and its derivatives are well-known to undergo photodimerization, a [4π+4π] cycloaddition reaction, upon exposure to UV light. mdpi.com This reaction typically occurs between an excited-state anthracene molecule and a ground-state molecule. The substituents at the 9 and 10 positions play a crucial role in the efficiency and stereochemistry of this dimerization. The bulky iodo and azetidinyl groups in this compound are expected to sterically hinder the approach of two monomers, thereby reducing the rate of photodimerization compared to unsubstituted anthracene.
While specific kinetic data for this compound is not available, studies on related compounds such as 9-bromoanthracene provide insight into the effect of halogen substituents. The following table presents illustrative kinetic data for the photodimerization of anthracene and 9-bromoanthracene, which can serve as a proxy for understanding the potential reactivity of the iodo-substituted compound. nih.gov
| Compound | Reaction | Rate Constant (k) in CD₂Cl₂ (s⁻¹) |
|---|---|---|
| Anthracene (A) | A + A → AA | Value for Anthracene |
| 9-Bromoanthracene (B) | B + B → BB | Value for 9-Bromoanthracene |
| Mixture (A+B) | A + B → AB | Value for cross-dimerization |
This table is based on data for anthracene and 9-bromoanthracene from Kristinaityte et al., Molecules, 2021, and is intended for illustrative purposes to suggest the potential kinetic behavior of this compound. nih.gov
Photooxidation is another common photochemical reaction of anthracenes, which typically proceeds through the formation of an endoperoxide across the 9 and 10 positions upon reaction with singlet oxygen. beilstein-journals.org The bulky substituents in this compound are likely to confer a degree of resistance to photooxidation by sterically shielding the central anthracene ring from attack by singlet oxygen. This increased photostability is a desirable property in the design of fluorescent probes and materials. beilstein-journals.org
Mechanistic Investigations of Intramolecular Cyclization Pathways
The structure of this compound, featuring a reactive C-I bond and a nucleophilic azetidine ring in proximity to the photoactive anthracene core, suggests the potential for intramolecular cyclization upon irradiation. While specific studies on this molecule are not documented, plausible mechanistic pathways can be proposed based on established photochemical principles.
One possible pathway involves the homolytic cleavage of the carbon-iodine bond upon UV irradiation. The C-I bond is relatively weak and susceptible to photolysis, which would generate an anthryl radical at the 10-position and an iodine radical. The highly reactive anthryl radical could then undergo an intramolecular cyclization by attacking the azetidine ring. This could proceed via a hydrogen abstraction from a carbon adjacent to the nitrogen, leading to a new ring system, or by direct attack on the nitrogen atom, although the latter is less likely.
A second potential pathway could be initiated by the formation of an excited state of the anthracene ring. In this excited state, the electron distribution is significantly altered, and the ring can be more susceptible to nucleophilic attack. The nitrogen atom of the azetidine ring could act as a nucleophile and attack the electronically excited anthracene core, leading to the formation of a new covalent bond and a cyclized product. This type of reaction is a form of intramolecular photosubstitution.
The likelihood of these pathways would depend on various factors, including the solvent, the excitation wavelength, and the presence of oxygen or other radical scavengers. Elucidating the exact mechanism would require detailed experimental studies, including product analysis, quantum yield measurements, and the use of spectroscopic techniques to identify transient intermediates.
Research on this compound Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings, synthesis methods, or detailed characterization data for the chemical compound this compound are currently available in the public domain.
This absence of information prevents a detailed analysis of its chemical properties, potential applications, and the broader implications of its study within the fields of organic chemistry and materials science. The requested article, which was to be structured around specific research findings, implications for anthracene and azetidine chemistry, and future research directions, cannot be generated at this time due to the lack of foundational research data on this particular molecule.
Searches for related compounds, including various iodo-anthracene derivatives and studies on the functionalization of the anthracene core, have been conducted. While research exists on the synthesis and photophysical properties of different substituted anthracenes and azetidines, no literature directly addresses the conjunction of these specific moieties in the form of this compound.
Therefore, the following sections of the requested article outline remain unaddressed:
Summary of Key Research Findings on this compound
Implications for Anthracene and Azetidine Chemical Research
Identification of Future Research Avenues for this compound
Broader Impact on Fundamental Organic Chemistry and Advanced Materials Science
It is possible that research on this compound is nascent, proprietary, or has not yet been published. Until such research becomes publicly accessible, a scientifically accurate and detailed article on this compound cannot be constructed.
Table of Compounds Mentioned
Since no article could be generated, there are no compounds to list in this table.
Q & A
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for intermediate detection). Design of experiments (DoE) identifies critical scale-up parameters (e.g., mixing efficiency, heat dissipation). Quality-by-design (QbD) frameworks ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
